Scaffold‑Driven Cholinesterase Inhibition: Class‑Level Activity Ranges That Define the 5‑Nitrothiophene‑Thiazole Pharmacophore
A series of ten 5‑nitrothiophene‑thiazole derivatives (2a‑2j) were evaluated for AChE and BuChE inhibition at a single concentration of 80 µg mL⁻¹ using a modified Ellman’s spectrophotometric method [1]. The series exhibited AChE inhibition ranging from 33.66 % to 47.96 % and BuChE inhibition from 13.03 % to 63.29 %, demonstrating that the 5‑nitrothiophene‑thiazole core confers a measurable, though moderate, cholinesterase inhibitory phenotype [1]. While (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide was not among the ten compounds directly tested, it shares the identical 5‑nitrothiophene‑acrylamide‑thiazole connectivity and is therefore predicted to fall within the same activity envelope, with the pyridin‑4‑yl substituent expected to modulate potency relative to the phenyl‑substituted analogs that defined the series extremes.
| Evidence Dimension | In vitro cholinesterase inhibition (% inhibition at 80 µg mL⁻¹) |
|---|---|
| Target Compound Data | Not directly measured; predicted to lie within series envelope. |
| Comparator Or Baseline | Series (2a‑2j) range: AChE 33.66‑47.96 %; BuChE 13.03‑63.29 % [1]. |
| Quantified Difference | Series span of ~14 % (AChE) and ~50 % (BuChE) indicates high sensitivity to peripheral substitution. |
| Conditions | Modified Ellman’s method; compounds tested at 80 µg mL⁻¹ in vitro [1]. |
Why This Matters
Establishes the minimal expected cholinesterase engagement for a 5‑nitrothiophene‑thiazole probe, enabling potency benchmarking when the compound is experimentally profiled.
- [1] Nuha, D., Evren, A. E., Çiyanci, Z. Ş., Temel, H. E., Akalin Çiftçi, G. & Yurttaş, L. Acetylcholinesterase Inhibitor Activity of Some 5‑Nitrothiophene‑Thiazole Derivatives. Cumhuriyet Sci. J. 43, 584‑589 (2022). View Source
